molecular formula C10H8F2O2 B2756480 3-(3,4-Difluorophenyl)-2-methylacrylic acid CAS No. 32004-55-0

3-(3,4-Difluorophenyl)-2-methylacrylic acid

Cat. No.: B2756480
CAS No.: 32004-55-0
M. Wt: 198.169
InChI Key: JXZKWSYEPABLCI-UHFFFAOYSA-N
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Description

“3-(3,4-Difluorophenyl)-2-methylacrylic acid” is a chemical compound with the molecular formula C9H6F2O2 . It has an average mass of 184.139 Da and a monoisotopic mass of 184.033585 Da .

Scientific Research Applications

Solar Cell Applications

Novel organic sensitizers, including 3-(3,4-difluorophenyl)-2-methylacrylic acid derivatives, have been engineered for solar cell applications. These compounds exhibit high incident photon to current conversion efficiency when anchored onto TiO2 films, demonstrating significant potential in enhancing solar cell performance (Kim et al., 2006).

Polymerization and Copolymerization

This compound contributes to the field of polymer science through its involvement in the polymerization and copolymerization processes. This includes the synthesis of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, which are key for developing high-tech applications due to their low toxicity and versatile material properties (Patil & Améduri, 2013).

Borylation Chemistry

Tris(pentafluorophenyl)borane, a compound related to the structural motif of this compound, plays a significant role in borylation chemistry. It serves as a versatile reagent for a wide variety of reactions, indicating the potential utility of related fluorophenyl compounds in advanced synthetic applications (Lawson & Melen, 2017).

Liquid Crystalline Polyacrylates

The synthesis and characterization of liquid crystalline polyacrylates with unconventional fluoroalkylphenyl mesogens demonstrate the utility of this compound derivatives in creating materials with unique thermal and microstructural properties. These findings highlight the role of fluorinated compounds in developing advanced materials with potential applications in optics and electronics (Andruzzi et al., 2001).

Properties

IUPAC Name

(E)-3-(3,4-difluorophenyl)-2-methylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZKWSYEPABLCI-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)F)F)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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